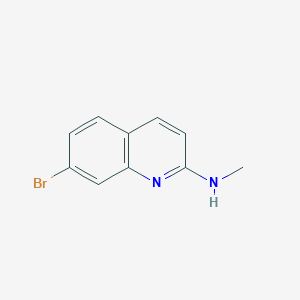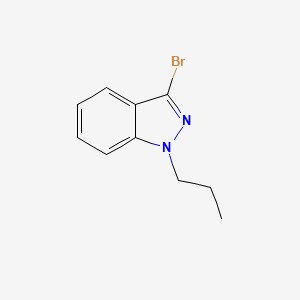![molecular formula C11H18O2SSi B11870462 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol CAS No. 58952-76-4](/img/structure/B11870462.png)
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol is an organosilicon compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol typically involves the reaction of 2-[(Trimethylsilyl)oxy]phenyl thiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for sensitive functional groups during complex synthetic procedures.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the sulfanyl group can participate in redox reactions. The ethan-1-ol moiety allows for further functionalization and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Trimethylsilyl)oxy]phenyl thiol
- 2-[(Trimethylsilyl)oxy]phenyl ethan-1-ol
- 2-[(Trimethylsilyl)oxy]phenyl sulfide
Uniqueness
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol is unique due to the combination of the trimethylsilyl group, phenyl ring, sulfanyl group, and ethan-1-ol moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in other similar compounds. The presence of the trimethylsilyl group provides steric protection and enhances the stability of the compound, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
58952-76-4 |
|---|---|
Formule moléculaire |
C11H18O2SSi |
Poids moléculaire |
242.41 g/mol |
Nom IUPAC |
2-(2-trimethylsilyloxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C11H18O2SSi/c1-15(2,3)13-10-6-4-5-7-11(10)14-9-8-12/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
CTLSZWACSXGYOO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)




![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)




